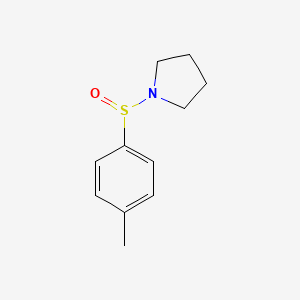
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring attached to a 4-methylbenzene-1-sulfinyl group
Preparation Methods
The synthesis of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine typically involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and pyrrolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the pyrrolidine on the sulfonyl chloride . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to ensure proper solubility of the reactants and products.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and infection.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring contributes to the compound’s overall stability and ability to interact with various enzymes and receptors .
Comparison with Similar Compounds
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups, used in various pharmaceutical applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their biological activity and use in drug development.
Prolinol: A pyrrolidine derivative with a hydroxyl group, used as a chiral building block in organic synthesis.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives.
Properties
CAS No. |
57671-12-2 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfinylpyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-10-4-6-11(7-5-10)14(13)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
YMGOUJBGKNWBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


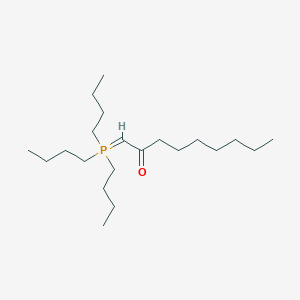

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
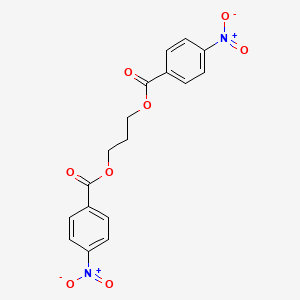

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

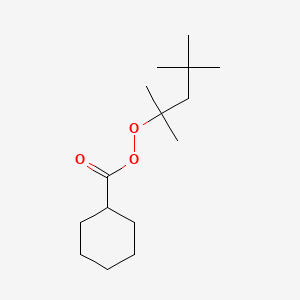
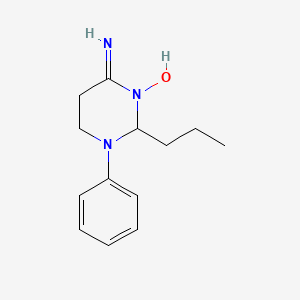
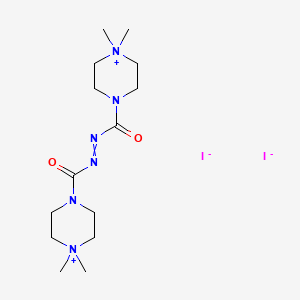
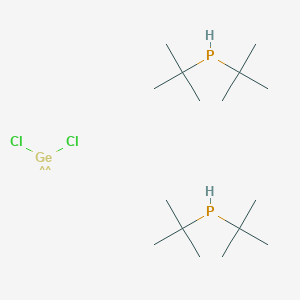
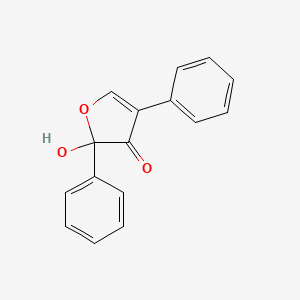
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
